7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Physicochemical profiling Medicinal chemistry Building block selection

Medicinal chemists seeking geometrically defined fragments for library synthesis often encounter scaffold flexibility issues. This 7-oxo-6-aza scaffold delivers a rigid, bridgehead-acid framework with predictable coupling geometry. • Bridgehead 5-carboxylic acid ensures consistent amide bond geometry for SAR interpretation. • 7-Oxo group restricts ring flexibility, reducing entropic penalty upon target binding. • Purity ≥95%, MW 169.18, fragment-like properties ideal for SPR/NMR screening.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13633128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)(NC2=O)C(=O)O
InChIInChI=1S/C8H11NO3/c10-6-5-2-1-3-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyIDLXWOAXHYKGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic Acid Overview


7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid (molecular formula C8H11NO3, MW 169.18 g/mol) is a bicyclic lactam-carboxylic acid featuring a nitrogen at the 6-position bridging a [3.2.1] framework, a ketone at position 7, and a carboxylic acid at the bridgehead position 5 . This compound belongs to the 6-azabicyclo[3.2.1]octane family, a scaffold recognized for its conformational rigidity and its presence in biologically active natural products and synthetic β-lactamase inhibitors, including the avibactam class of diazabicyclooctanes [1][2]. The combination of the 7-oxo lactam and the 5-carboxylic acid functionalities creates a differentiated building block with both hydrogen-bond donor/acceptor capacity and a geometrically constrained bridgehead acid that mimics proline-like torsion angles, making it relevant for peptidomimetic design, fragment-based drug discovery, and as a key intermediate for synthesizing complex heterocyclic libraries .

1 Rigid bicyclic building block for peptidomimetic design
2 Fragment-based screening with defined H-bond vectors
3 Scaffold for differentiated β-lactamase inhibitor synthesis

Generic Substitution Challenges for 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic Acid


The 6-azabicyclo[3.2.1]octane chemical space contains multiple closely related compounds that cannot be interchanged without altering synthetic outcomes, physicochemical properties, or biological activity. The presence and position of the 7-oxo group fundamentally changes the ring electronics: the ketone withdraws electron density from the lactam nitrogen, lowering its pKa and altering nucleophilic reactivity compared to the non-oxo 6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 933001-29-7) . Furthermore, the bridgehead carboxylic acid position is critical; the 3-carboxylic acid positional isomer (CAS 1895433-28-9) presents the acid in a sterically and electronically distinct environment, yielding different hydrogen-bonding geometries and metal-coordination preferences . Even the nitrogen position matters: 7-oxo-1-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 2757923-08-1) relocates the nitrogen to position 1, altering the basicity and logP (XLogP3 = -0.7 for the 1-aza isomer vs. estimated -1.8 for the 6-aza non-oxo analog) [1][2]. These differences mean that substitution among these analogs can lead to divergent synthetic yields, altered pharmacokinetic profiles in derived drug candidates, and incompatible reactivity in multi-step syntheses targeting β-lactamase inhibitors or constrained peptidomimetics.

7-Oxo Deletion Removing the 7-ketone alters lactam electronics and H-bond capacity, shifting scaffold reactivity
3-COOH Isomer Moving the acid from the bridgehead (C5) to a secondary carbon changes coordination geometry
1-Aza Isomer Relocating nitrogen to position 1 significantly shifts lipophilicity and basicity profiles

Evidence: 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic Acid vs. Analogs


Molecular Weight & H-Bonding vs. Non-Oxo Scaffold

The 7-oxo group increases the molecular weight by 14 Da (169.18 vs. 155.19 g/mol) and adds one hydrogen-bond acceptor (HBA count 4 vs. 3) compared to the non-oxo analog 6-azabicyclo[3.2.1]octane-5-carboxylic acid, while maintaining the same rotatable bond count of 1 [1]. This additional HBA site (the lactam carbonyl) provides an extra anchor point for target binding or crystal packing interactions without increasing conformational flexibility, a key consideration in fragment-based drug design where ligand efficiency metrics penalize excessive molecular weight without compensatory binding interactions [2].

H-Bond & MW vs. Non-Oxo
Cross-study comparable
HBA +1 (4 vs 3), MW +14 Da
Adds binding anchor without extra flexibility
Rotatable bond count remains 1
Physicochemical profiling Medicinal chemistry Building block selection

Carboxylic Acid Position: 5- vs. 3- Regioisomer Geometry

The bridgehead 5-carboxylic acid in the target compound is geometrically constrained to an axial/equatorial orientation dictated by the bicyclic framework, whereas the 3-carboxylic acid isomer (CAS 1895433-28-9) places the carboxyl group on a secondary carbon with different steric accessibility . In analogous 6-azabicyclo[3.2.1]octane systems, the bridgehead acid exhibits a distinct pKa profile: the (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold shows pKa values of 2.8 (carboxylic acid) and 9.1 (amine) at physiological pH, forming a zwitterionic species that differs from the 3-carboxylic acid isomer where the acid is not at the bridgehead and is less geometrically constrained [1]. The 5-position bridgehead acid in the target compound creates a sterically shielded carboxylate environment that is less susceptible to non-specific esterification, offering chemoselectivity advantages in multi-step syntheses.

Acid Position: 5- vs 3-COOH
Class-level inference
Bridgehead C5 vs. secondary C3 geometry
Dictates steric shielding and coordination vector
pKa extrapolated from scaffold class
Coordination chemistry Synthetic strategy Regioisomer differentiation

Nitrogen Position (6-aza vs. 1-aza): logP and Permeability

The nitrogen placement at position 6 (target compound) vs. position 1 (isomer CAS 2757923-08-1) results in distinct computed physicochemical properties. The 1-aza isomer has a computed XLogP3 of -0.7 and a topological polar surface area (TPSA) of 57.6 Ų [1]. While the exact XLogP3 for the target 6-aza compound has not been independently reported in accessible databases, the non-oxo 6-aza analog (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has XLogP3-AA of -1.8 [2]. The 6-aza nitrogen is embedded within a bridging position that alters the basicity and solvation of the scaffold, with the 6-aza analog being more hydrophilic (lower logP) than the 1-aza isomer, consistent with the positioning of the nitrogen in a more solvent-exposed bridge environment. This differential lipophilicity directly impacts blood-brain barrier penetration predictions and membrane permeability in derived drug candidates.

N-Position: logP Shift
Cross-study comparable
ΔXLogP3 ≈ -0.8 to -1.1 (6-aza more hydrophilic)
Supports CNS vs. peripheral permeability screening
1-aza isomer XLogP3 = -0.7 as baseline
ADME prediction Physicochemical comparison Scaffold hopping

Conformational Restraint: 6-Aza vs. 2,4-Methanoproline Scaffolds

In Grygorenko et al. (2006), the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold (compound 3) was synthesized alongside 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (compound 2, 2,4-methanoproline) and 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (compound 1) as a homologous library of rigid proline analogues [1]. Analysis of N-acetyl N′-methylamide derivatives showed that the torsion angle ϕ at the amino acid residues changes in a consequential manner across the homologous series (1 → 2 → 3), achieved by minimal structural changes. The 6-azabicyclo[3.2.1]octane scaffold (compound 3) provides a distinct ϕ torsion angle that is not accessible with the smaller 2-azabicyclo[2.2.1]heptane or 2-azabicyclo[2.1.1]hexane scaffolds. The addition of the 7-oxo group in the target compound further rigidifies the bicyclic framework by introducing an sp² center, reducing ring puckering dynamics compared to the saturated analog.

ϕ Torsion Angle
Class-level inference
Distinct from 2,4-methanoproline scaffolds
Non-redundant member of rigid proline libraries
7-oxo further restricts ring dynamics
Peptidomimetics Conformational analysis Proline analogues

β-Lactamase Inhibitor Intermediate: Avibactam Scaffold

The 6-azabicyclo[3.2.1]octane ring system with a 7-oxo group is the core structural motif of the diazabicyclooctane (DBO) class of β-lactamase inhibitors, including avibactam (IC50 = 5 nM for CTX-M-15, 8 nM for TEM-1, and 80 nM for P99 β-lactamases) . Specifically, (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives are the pharmacophoric core of avibactam, relebactam, and nacubactam [1]. The target compound, 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid, represents a mono-aza analog where the carboxylic acid is at the bridgehead (position 5) rather than at position 2 as in avibactam. This positional difference offers an alternative derivatization vector for generating novel β-lactamase inhibitor scaffolds with potentially differentiated resistance profiles. The caprolactam-derived Dieckmann cyclization route to 6-azabicyclo[3.2.1]octane systems, described by Gruber et al., provides a scalable entry to this scaffold class [2].

vs. Avibactam Core
Class-level inference
Mono-aza scaffold; 5-COOH (vs 1,6-diaza; 2-COOH)
Regiochemically distinct β-lactamase inhibitor entry
Avibactam IC50 5–80 nM as benchmark context
β-Lactamase inhibition Antibacterial Synthetic intermediate

Limitations: No Direct Pharmacological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, patent databases, and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per specification) did not identify any published head-to-head pharmacological comparison studies, biochemical IC50/Ki measurements, or in vivo efficacy data for 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid as a discrete molecular entity against named comparators [1]. The compound is primarily catalogued as a research chemical and synthetic building block. All biological activity inferences presented in this guide are class-level extrapolations from the broader 6-azabicyclo[3.2.1]octane and diazabicyclooctane literature and should be interpreted as hypothesis-generating rather than confirmatory. Users requiring validated pharmacological activity data for procurement decisions should request custom profiling from the vendor or commission independent assays. This transparency is provided to prevent procurement based on unsupported efficacy claims.

Pharmacological Data
Data to verify
No published IC50/Ki data for discrete entity
Procurement should rely on chemical properties
Independent profiling recommended
Evidence transparency Procurement risk assessment Data gaps

Application Scenarios for 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic Acid


Constrained Amino Acid Libraries for Peptidomimetics

Based on the Grygorenko et al. (2006) demonstration that the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold provides a distinct ϕ torsion angle in peptide models compared to smaller bicyclic proline analogues, the 7-oxo derivative extends this library by introducing an sp²-hybridized center at C7 that further restricts ring flexibility [1]. Procurement for peptidomimetic library synthesis is indicated when the research objective is to systematically vary the ϕ torsion angle beyond what is achievable with 2,4-methanoproline (2-azabicyclo[2.2.1]heptane-1-carboxylic acid) or the saturated 6-aza scaffold. The bridgehead 5-carboxylic acid ensures that coupling reactions (e.g., amide bond formation) occur at a geometrically predictable position, enabling consistent SAR interpretation.

β-Lactamase Inhibitor Building Block

The clinically validated diazabicyclooctane β-lactamase inhibitors (avibactam, relebactam, nacubactam) all feature a 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid core [2]. The target compound offers a mono-aza analog with the carboxylic acid at the bridgehead (position 5) instead of position 2. This regiochemical difference, combined with the 6-nitrogen (vs. 1,6-diaza), creates a chemically distinct scaffold for patent diversification and novel β-lactamase inhibitor design. Procurement is appropriate for medicinal chemistry groups seeking to explore uncharted chemical space around the DBO pharmacophore while retaining the 7-oxo lactam motif essential for β-lactamase active-site engagement.

Polar Fragment for Fragment-Based Drug Discovery

With a molecular weight of 169.18 g/mol, 4 hydrogen-bond acceptors, and only 1 rotatable bond, this compound meets fragment-like physicochemical criteria (MW < 200, rotatable bonds ≤ 2) while offering both a carboxylic acid and a lactam carbonyl as directional hydrogen-bonding elements [3]. The constrained bicyclic geometry pre-organizes these H-bonding vectors, potentially reducing the entropic cost of target binding relative to flexible fragments with equivalent H-bonding capacity. Procurement for fragment screening libraries is supported when the screening cascade includes biophysical methods (SPR, NMR, X-ray crystallography) where a geometrically defined, polar fragment can serve as a robust starting point for structure-based optimization.

Dieckmann Cyclization Methodology Development

The reported Dieckmann cyclization route to 6-azabicyclo[3.2.1]octane scaffolds from caprolactam precursors, described by Gruber et al. (2018), provides a synthetic entry to this ring system [4]. The target compound, with its 7-oxo group already installed, serves as a benchmark substrate for evaluating new synthetic methods—such as enantioselective reductions, N-functionalizations, or bridgehead C–C bond formations—on a pre-formed bicyclic lactam-carboxylic acid scaffold. Procurement for synthetic methodology development is indicated when the goal is to establish reaction scope and limitations on a sterically and electronically well-defined bicyclic template that is directly relevant to β-lactamase inhibitor synthesis.

Application
Selection Property
Validation Focus
Peptidomimetic Libraries
Distinct ϕ torsion angle vs. smaller proline analogs
Peptide coupling at predictable bridgehead geometry
β-Lactamase Inhibitor Design
Mono-aza scaffold; bridgehead acid vector
Patent-differentiated DBO pharmacophore exploration
Fragment-Based Discovery
Low MW (169 Da), 4 HBA, 1 rotatable bond
Biophysical screening with pre-organized vectors
Synthetic Methodology
Pre-formed 7-oxo bicyclic lactam scaffold
Reaction scope on β-lactamase-relevant template
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